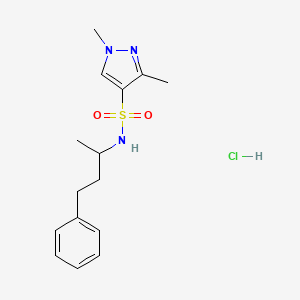

benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

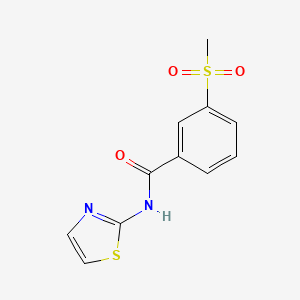

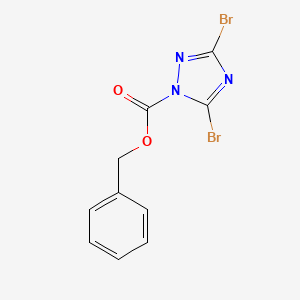

Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a chemical compound with the molecular formula C9H7Br2N3 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate involves several steps. The initial formation of substitution products are thermally unstable and undergo unique rearrangements . A variety of nucleophiles have been studied, primarily falling into the categories of Phosphorous, Oxygen, and Sulfur species .Molecular Structure Analysis

The molecular structure of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is characterized by the presence of a benzyl group attached to a 1,2,4-triazole ring, which is further substituted with two bromine atoms . The InChI code for this compound is1S/C9H7Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 . Chemical Reactions Analysis

Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate can undergo a variety of chemical reactions. For instance, it can react with butyllithium in diethyl ether or tetrahydrofuran at low temperatures at position-5 . The resulting lithiated derivatives can be quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, or dimethyl or diphenyl disulfide to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .Physical And Chemical Properties Analysis

Benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate is a solid compound . It has a molecular weight of 316.98 . The compound has a boiling point of 65-67 degrees Celsius .Scientific Research Applications

Organic Synthesis

1,2,4-Triazoles, including benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate, can be used in organic synthesis . They can act as versatile frameworks in the synthesis of a wide range of organic compounds .

Drug Discovery

1,2,4-Triazoles have found broad applications in drug discovery . They can be used to synthesize biologically active compounds, potentially including new pharmaceuticals .

Polymer Chemistry

1,2,4-Triazoles can be used in polymer chemistry . They can be incorporated into polymers to enhance their properties or to create new types of polymers.

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles can be used to create complex structures . They can act as building blocks in the synthesis of larger, more complex molecules.

Bioconjugation

1,2,4-Triazoles can be used in bioconjugation , a process that involves attaching two biomolecules together. This can be useful in a variety of biological and medical applications.

Chemical Biology

In chemical biology, 1,2,4-triazoles can be used to study biological systems . They can be used as probes to investigate biological processes at the molecular level.

Fluorescent Imaging

1,2,4-Triazoles can be used in fluorescent imaging . They can be used to create fluorescent probes that can be used to visualize biological structures and processes.

Materials Science

In materials science, 1,2,4-triazoles can be used to create new materials . They can be incorporated into materials to enhance their properties or to create new types of materials.

Safety and Hazards

The compound is classified as a combustible solid . It has been assigned the signal word “Warning” and is associated with the hazard statements H228, H302+H312+H332, H315, and H319 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces (P210), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

The primary targets of benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate are currently unknown

Mode of Action

It has been suggested that the compound may interact with its targets through nucleophilic substitution . This interaction could lead to changes in the targets’ function, but the specific changes are yet to be determined.

properties

IUPAC Name |

benzyl 3,5-dibromo-1,2,4-triazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N3O2/c11-8-13-9(12)15(14-8)10(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFACILWKHIARIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 3,5-dibromo-1H-1,2,4-triazole-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B2885965.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2885966.png)

![1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2885968.png)

![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)

![5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2885975.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)